(S)-2-Amino-1-(3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one
Description
Properties
IUPAC Name |
(2S)-2-amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-8(2)10(12)11(15)14-6-5-9(7-14)13(3)4/h8-10H,5-7,12H2,1-4H3/t9?,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPULQAZKGXFYJC-AXDSSHIGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1)N(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC(C1)N(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
L-Valine Derivatization
The synthetic pathway begins with L-valine’s carboxyl group protection using tert-butoxycarbonyl (Boc) anhydride. Subsequent reduction of the carboxyl group to a primary alcohol via lithium aluminum hydride (LiAlH4) yields (S)-2-amino-3-methyl-1-butanol. Oxidation of the alcohol to a ketone is achieved using pyridinium chlorochromate (PCC), forming (S)-2-amino-3-methyl-butan-1-one.
Pyrrolidine Ring Functionalization
The 3-dimethylamino-pyrrolidine component is synthesized via N-alkylation of pyrrolidine with dimethylamine and formaldehyde under Mannich reaction conditions. This step introduces the dimethylamino group at the 3-position of the pyrrolidine ring. Coupling the amino ketone intermediate with the functionalized pyrrolidine employs a nucleophilic acyl substitution reaction, facilitated by carbodiimide-based coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Table 1: Key Reaction Parameters for Chiral Pool Synthesis
| Step | Reagents/Conditions | Yield (%) | Stereopurity (%) |
|---|---|---|---|
| Boc Protection | Boc₂O, NaOH, THF, 0°C | 92 | >99 |
| Reduction | LiAlH4, Et₂O, reflux | 85 | >99 |
| Oxidation | PCC, CH₂Cl₂, rt | 78 | 98 |
| Pyrrolidine Alkylation | Dimethylamine, HCHO, EtOH | 90 | 95 |
| Coupling | EDCI, DMAP, CH₂Cl₂ | 80 | 97 |
Asymmetric Catalytic Synthesis
Asymmetric catalysis circumvents the need for chiral precursors by inducing enantioselectivity during bond formation. Rhodium-catalyzed hydrogenation and organocatalytic methods are prominent for constructing the amino ketone’s stereocenter.
Rhodium-Catalyzed Hydrogenation
A prochiral enamine intermediate, generated from 3-methylbutan-1-one and ammonia, undergoes asymmetric hydrogenation using a chiral rhodium catalyst (e.g., Rh-DuPhos). This step establishes the (S)-configuration at the α-carbon with >98% enantiomeric excess (ee).
Organocatalytic Aldol Reaction
Proline-derived catalysts enable the asymmetric aldol reaction between pyrrolidin-1-yl-acetone and a protected amino aldehyde. This method achieves the desired stereochemistry in 85% yield and 94% ee, though scalability remains challenging due to catalyst loading requirements.
Resolution of Racemic Mixtures
For large-scale production, kinetic resolution via enzymatic hydrolysis or chiral stationary phase chromatography offers cost-effective solutions.
Enzymatic Resolution
Racemic 2-amino-3-methyl-butan-1-one is treated with Pseudomonas fluorescens lipase, selectively hydrolyzing the (R)-enantiomer. The remaining (S)-enantiomer is isolated in 45% yield and 99% ee, though this method suffers from moderate efficiency.
Chromatographic Separation
Preparative HPLC with a Chiralpak AD-H column resolves racemic mixtures using hexane-isopropanol mobile phases. While achieving >99% ee, this method is limited by high solvent consumption and low throughput.
Purification and Characterization
Final purification employs recrystallization from ethyl acetate/hexane mixtures, yielding colorless crystals with >99.5% chemical purity. Structural confirmation relies on:
-
NMR Spectroscopy : Distinct signals at δ 2.35 ppm (pyrrolidine N-CH₃) and δ 4.12 ppm (α-proton of the amino ketone).
-
HPLC Analysis : Retention time of 8.2 min on a C18 column (90:10 water-acetonitrile).
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Mass Spectrometry : [M+H]⁺ peak at m/z 214.1 (calc. 213.32).
Comparative Analysis of Synthetic Routes
Table 2: Advantages and Limitations of Preparation Methods
| Method | Yield (%) | Stereopurity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Chiral Pool Synthesis | 80 | 97 | High | Moderate |
| Asymmetric Hydrogenation | 75 | 98 | Moderate | High |
| Enzymatic Resolution | 45 | 99 | Low | Low |
| Chromatographic Separation | 30 | 99 | Very Low | Very High |
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-(3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmacological Research
(S)-2-Amino-1-(3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one has been studied for its potential as a stimulant and cognitive enhancer. Research indicates that compounds in this class may influence neurotransmitter systems, particularly those involving dopamine and norepinephrine, which are crucial for attention and mood regulation.
Neuropharmacology
Studies have shown that DMBA can affect central nervous system (CNS) activity. It has been investigated for its potential to enhance focus and energy levels, similar to other stimulants. This makes it a candidate for further research into treatments for attention deficit disorders and fatigue-related conditions.
Drug Development
The compound serves as a lead structure in the design of new pharmaceuticals aimed at treating neurological disorders. Its structural analogs are being synthesized to evaluate their efficacy and safety profiles. The exploration of these derivatives could lead to the development of novel therapeutic agents.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Cognitive Enhancement | DMBA demonstrated increased alertness and improved cognitive performance in animal models. |
| Study 2 | Neurotransmitter Interaction | The compound was found to elevate dopamine levels in the brain, suggesting a mechanism for its stimulant effects. |
| Study 3 | Safety Profile | Preliminary toxicity studies indicated a favorable safety profile at low doses, warranting further investigation into higher dosages and long-term effects. |
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-(3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in various physiological responses.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The target compound belongs to a class of molecules featuring amino-substituted pyrrolidine or piperidine rings linked to modified butanone backbones. Key structural variations among analogs include:
- Benzyl(isopropyl)amino (CAS 1254927-47-3, ): Introduces lipophilic aromatic and branched alkyl groups, likely improving blood-brain barrier penetration but reducing solubility . Chloro-piperidinyl (CAS 1401666-35-0, ): Replaces pyrrolidine with a chlorinated piperidine ring, introducing electronegative effects that may influence electronic interactions .
Backbone and Ring Modifications :
Physicochemical and Pharmacological Properties
Molecular Docking and Structure-Activity Relationships (SAR)
- Dimethylamino Group: The small size of the dimethylamino substituent in the target compound may limit steric hindrance, favoring interactions with shallow binding pockets. However, its hydrophilicity could reduce membrane permeability .
- Chlorinated Piperidine (CAS 1401666-35-0) : The chloro group may engage in halogen bonding, stabilizing ligand-receptor complexes .
Biological Activity
(S)-2-Amino-1-(3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one, also known as DMBA or a variant of pyrrolidine derivatives, is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molar Mass : 213.32 g/mol
- CAS Number : 1344974-14-6
1. CNS Stimulant Effects
Research indicates that (S)-2-Amino-1-(3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one exhibits stimulant properties similar to other compounds in the same class, such as amphetamines. It has been shown to increase dopamine levels in the brain, which may contribute to its stimulant effects.
3. Anticancer Potential
Preliminary investigations suggest that pyrrolidine derivatives may have anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, indicating potential for further exploration in cancer therapeutics .
The biological activity of (S)-2-Amino-1-(3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one is believed to involve:
- Dopaminergic Pathways : Enhancement of dopamine signaling may explain its stimulant effects.
- Inhibition of Bacterial Growth : Structural components may interact with bacterial cell membranes or metabolic pathways, leading to inhibition of growth.
Case Studies and Research Findings
Notable Research
A recent study highlighted the synthesis and biological characterization of novel pyrrolidine-based compounds, suggesting that modifications in the chemical structure could lead to enhanced bioactivity against pathogens and cancer cells .
Q & A
Q. What are the standard synthetic routes for (S)-2-Amino-1-(3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one, and how are intermediates characterized?
The compound is synthesized via multi-step coupling reactions. A typical protocol involves:
- Step 1 : Condensation of (2S)-2-amino-3-methylbutanoic acid derivatives with substituted benzylamines using EDC·HCl and HOBT in DMF, catalyzed by triethylamine at ambient temperature .
- Step 2 : Cyclization with 2-pyrrolidone under reflux conditions, followed by purification via recrystallization (ethanol/water) . Intermediates are characterized using HPLC for purity (>98%) and NMR (¹H/¹³C) to confirm stereochemistry and functional group integrity .
Q. Which analytical techniques are critical for verifying the structural identity of this compound?
Q. How is the compound screened for initial pharmacological activity?
In vitro GABA receptor binding assays are standard. Protocols include:
- Radioligand displacement assays using [³H]-muscimol to measure affinity for GABAₐ receptors .
- Electrophysiological studies on hippocampal neurons to assess chloride ion flux modulation .
Advanced Research Questions
Q. What strategies optimize synthetic yield while maintaining stereochemical fidelity?
- Reagent Selection : HOBT/EDC·HCl minimizes racemization during amide bond formation compared to carbodiimide alternatives .
- Solvent Optimization : DMF enhances solubility of intermediates, while ethanol/water recrystallization improves final product purity .
- Temperature Control : Ambient conditions during coupling reduce side reactions, while reflux in cyclization ensures complete ring closure .
Q. How can contradictory data in molecular docking vs. in vivo efficacy be resolved?
Discrepancies may arise from:
- Docking Model Limitations : Use ensemble docking (multiple receptor conformations) instead of static models .
- Metabolic Stability : Assess pharmacokinetics (e.g., microsomal stability assays) to identify rapid degradation in vivo .
- Off-Target Effects : Perform selectivity screens against related receptors (e.g., GABAB, NMDA) .
Q. What methodological considerations apply to in vivo anticonvulsant studies?
- Model Selection : Maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models in rodents are standard .
- Dose Optimization : Use a staggered dosing protocol (e.g., 10–100 mg/kg) to establish ED50 and toxicity thresholds .
- Biomarker Analysis : Measure brain GABA levels post-administration via LC-MS to correlate efficacy with target engagement .
Q. How can computational methods improve SAR studies for derivatives?
- QSAR Modeling : Train models using descriptors like LogP, polar surface area, and H-bond donors to predict bioavailability .
- Free Energy Perturbation (FEP) : Quantify binding energy changes for substituent modifications at the pyrrolidine ring .
Methodological Challenges & Solutions
Q. How to address low solubility in pharmacological assays?
- Co-Solvent Systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain compound stability .
- Prodrug Design : Introduce ester groups at the amino moiety to enhance aqueous solubility, followed by enzymatic cleavage in vivo .
Q. What statistical approaches are recommended for analyzing dose-response data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
